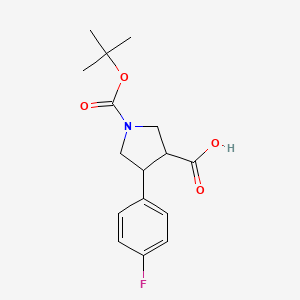

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl group and the fluorophenyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability during chemical reactions. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and biological activity.

Synthesis of Pharmaceutical Compounds

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo transformations while retaining the Boc protecting group makes it a versatile building block in drug discovery.

Case Study: Antidepressants

Research has indicated that derivatives of this compound can be utilized in the synthesis of novel antidepressants. The incorporation of the pyrrolidine structure has shown promise in enhancing serotonin receptor activity, which is crucial for mood regulation.

Development of Enzyme Inhibitors

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been explored in the context of inhibiting certain proteases that are implicated in cancer progression.

Case Study: Protease Inhibition

In vitro studies have demonstrated that modifications to the Boc group can significantly affect the inhibitory potency against specific proteases. This highlights the importance of structural variations in optimizing therapeutic efficacy.

Neuropharmacology

The unique chemical properties of this compound make it a candidate for neuropharmacological studies. Its ability to cross the blood-brain barrier due to its lipophilicity opens avenues for research into neurological disorders.

Case Study: Neuroprotective Agents

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

- 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

- 1-(Tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Actividad Biológica

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1218764-13-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 309.33 g/mol

- CAS Number : 1218764-13-6

- MDL Number : MFCD04115135

The biological activity of this compound is primarily associated with its ability to inhibit specific protein interactions that are crucial in various cellular processes. Notably, it has been investigated for its role as an inhibitor of the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly impact the biological efficacy of pyrrolidine derivatives. For instance, the introduction of a fluorine atom in the para position of the phenyl ring enhances the compound's potency against cancer cell lines. The following table summarizes key findings from SAR studies:

| Compound | Structure Modification | IC (μM) | Remarks |

|---|---|---|---|

| Base Compound | - | - | Reference for comparison |

| This compound | Fluorine substitution | 0.15 | High potency against SJSA-1 cell line |

| Compound A | No fluorine | >10 | Significantly less active |

Biological Activity

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For example, in a study involving SJSA-1 cells, this compound showed an IC value of approximately 0.15 μM, indicating strong inhibition of cell growth .

Case Studies

- MDM2 Inhibition : A study highlighted that oral administration of this compound at a dosage of 100 mg/kg resulted in significant upregulation of p53 and p21 proteins in tumor tissues, demonstrating its potential as an antitumor agent .

- Pharmacokinetics : Pharmacokinetic evaluations revealed that compounds similar to this pyrrolidine derivative exhibited favorable absorption and distribution characteristics, which are essential for effective therapeutic application .

Safety and Toxicology

While promising in terms of efficacy, safety profiles must be established through comprehensive toxicological assessments. The compound is classified with warning labels indicating potential hazards (H302-H319), necessitating careful handling and usage protocols .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCJPGMBINFMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585619, DTXSID501156809 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939757-95-6, 455954-94-6 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939757-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.